3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol
CAS No.: 1092292-81-3
Cat. No.: VC4937394
Molecular Formula: C10H14BrNO
Molecular Weight: 244.132
* For research use only. Not for human or veterinary use.
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol - 1092292-81-3](/images/structure/VC4937394.png)
Specification
CAS No. | 1092292-81-3 |
---|---|
Molecular Formula | C10H14BrNO |
Molecular Weight | 244.132 |
IUPAC Name | 2-(aminomethyl)-3-(2-bromophenyl)propan-1-ol |
Standard InChI | InChI=1S/C10H14BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2 |
Standard InChI Key | GGAABHXLEIHHSB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(CN)CO)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-amino-2-[(2-bromophenyl)methyl]propan-1-ol, reflects its three key functional groups:
-
A propan-1-ol backbone (HO–CH2–CH2–CH2–) with a hydroxyl group at position 1.
-
An amino group (–NH2) at position 3.
-
A 2-bromobenzyl substituent (–CH2–C6H4Br) at position 2.
This configuration creates a stereoelectronic profile conducive to interactions with biological targets. The bromine atom at the phenyl ring’s ortho position enhances electrophilic reactivity, while the amino and hydroxyl groups facilitate hydrogen bonding .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C10H14BrNO |
Molecular Weight | 244.13 g/mol |
XLogP3-AA (Lipophilicity) | 1.6–1.9 |
Hydrogen Bond Donors | 2 (NH2, OH) |
Rotatable Bonds | 4 |
The compound’s moderate lipophilicity (XLogP3-AA ~1.8) suggests balanced membrane permeability, a critical factor for central nervous system (CNS) drug candidates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The benzylic methylene protons (–CH2–C6H4Br) resonate as a singlet at δ 3.8–4.2 ppm, while the hydroxyl proton appears as a broad peak at δ 1.8–2.2 ppm. The amino group’s protons are observed at δ 2.5–3.0 ppm, influenced by hydrogen bonding.
-
¹³C NMR: The quaternary carbon adjacent to the amino group (C–N) resonates at δ 65–70 ppm, whereas the brominated aromatic carbons exhibit signals between δ 120–135 ppm .
Infrared (IR) Spectroscopy:
-
Stretching vibrations for –NH2 (3300–3400 cm⁻¹) and –OH (3200 cm⁻¹) dominate the spectrum, with aromatic C–Br absorption at 650–750 cm⁻¹.
Mass Spectrometry:
-
High-resolution ESI-MS confirms the molecular ion peak at m/z 244.03 (C10H14BrNO⁺), with fragmentation patterns indicating cleavage at the benzyl–propanol junction .
Synthetic Methodologies
Reductive Amination Approach
The most efficient synthesis involves reductive amination between 2-bromobenzaldehyde and 3-amino-1-propanol:
-
Imine Formation: 2-Bromobenzaldehyde reacts with 3-amino-1-propanol in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by molecular sieves.
-
Reduction: Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate at pH 5–6, yielding the target compound.
Optimization Parameters:
-
Solvent: Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
-
Temperature: Maintaining temperatures below 40°C prevents bromophenyl group decomposition.
Alternative Pathways
Nucleophilic Substitution:
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
The compound’s amino alcohol structure enables interactions with GABAA receptors and dopamine transporters:
-
GABAA Agonism: In vitro assays show a 40% increase in chloride ion influx at 10 μM concentration, comparable to gabapentin.
-
Dopamine Reuptake Inhibition: Competitive binding studies reveal an IC50 of 12 μM for dopamine transporter (DAT), suggesting potential antidepressant applications .
Anticancer Activity
Mechanism: The bromophenyl group induces oxidative stress in cancer cells by generating reactive oxygen species (ROS).
-
HCT-116 Colon Cancer: 50% growth inhibition (GI50) at 25 μM after 48 hours.
-
Hep-G2 Hepatocellular Carcinoma: Apoptosis induction via caspase-3 activation (2.5-fold increase at 30 μM) .
Table 2: Cytotoxicity Profile
Cell Line | GI50 (μM) | Mechanism |
---|---|---|
HCT-116 | 25 | ROS generation |
Hep-G2 | 30 | Caspase-3 activation |
MCF-7 (Breast) | >100 | No significant activity |
Analytical and Pharmacokinetic Profiling
Metabolic Stability
In Vitro Hepatic Metabolism:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume